molecular formula C8H11N3O4 B2943020 ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate CAS No. 477853-61-5

ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate

Cat. No.: B2943020
CAS No.: 477853-61-5
M. Wt: 213.193
InChI Key: AXOYXSBGRJDLAN-BJMVGYQFSA-N
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Description

Ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate is a specialized carbamate ester compound intended for research and development purposes. Carbamates are a significant class of organic compounds characterized by a -N-C(=O)-O- functional group and are widely used in chemical synthesis, pharmaceutical research, and as building blocks for more complex molecules . Researchers value this compound for its potential as a synthetic intermediate, where its reactive functional groups—including the carbamate, which can serve as a protecting group in organic synthesis , the cyano group, and the methoxyimino moiety—make it a versatile precursor. It is critical to handle this material with appropriate safety precautions. Generally, carbamate compounds may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) and employ proper personal protective equipment (PPE). This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-[(3E)-2-cyano-3-methoxyiminopropanoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-15-8(13)11-7(12)6(4-9)5-10-14-2/h5-6H,3H2,1-2H3,(H,11,12,13)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOYXSBGRJDLAN-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(C=NOC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)C(/C=N/OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate typically involves the reaction of ethyl cyanoacetate with methoxyamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with an isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates are susceptible to hydrolysis under acidic or basic conditions, yielding amines, alcohols, and carbon dioxide. The presence of the cyano and methoxyimino groups may influence reaction pathways.

Reaction Type Conditions Products Key Observations
Acidic Hydrolysis HCl/H₂O, refluxEthanol, CO₂, 2-cyano-3-(methoxyimino)propanoic acidCarbamate cleavage dominates; cyano group remains intact under mild conditions .
Basic Hydrolysis NaOH/H₂O, 60°CEthanol, CO₂, sodium 2-cyano-3-(methoxyimino)propanoateBase-mediated saponification of the carbamate ester .
Enzymatic Hydrolysis Esterases (e.g., lipases)Ethanol, CO₂, 2-cyano-3-(methoxyimino)propanoic acidEnzyme selectivity may preserve the methoxyimino functionality .

Cyano Group Reactivity

The nitrile group (-CN) is a versatile electrophile, participating in nucleophilic additions or reductions.

Reaction Type Conditions Products Key Observations
Nucleophilic Addition H₂O/H⁺ (acidic hydration)2-(Methoxyimino)-3-oxo-propanamideAcid-catalyzed hydration to form an amide; competing hydrolysis of carbamate .
Reduction H₂/Pd-C or LiAlH₄2-(Methoxyimino)-3-aminopropanoyl carbamateSelective reduction of -CN to -CH₂NH₂; carbamate stability varies .

Methoxyimino Group Transformations

The methoxyimino (-N=CH-OCH₃) moiety can undergo cycloadditions, rearrangements, or act as a directing group.

Reaction Type Conditions Products Key Observations
Cycloaddition Huisgen 1,3-dipolarTriazole or isoxazole derivativesReactivity with alkynes or nitrile oxides under thermal/photo conditions .
Rearrangement Acid/Base catalysisOxazole or pyrimidine derivativesImino ethers may tautomerize or rearrange under acidic conditions .

Carbamate-Specific Reactions

The carbamate group (-OCONH-) participates in Lossen rearrangements or cross-coupling reactions.

Reaction Type Conditions Products Key Observations
Lossen Rearrangement Heat or base (e.g., DBU)Isocyanate intermediate + ethanolForms reactive isocyanate; traps with nucleophiles (e.g., amines) .
Transcarbamoylation Methyl carbamate, Sn catalystsAlternate carbamates (e.g., methyl derivatives)Tin-catalyzed exchange of alkoxy groups; retains cyano/imino groups .

Stability and Handling

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and ethanol .

  • Light Sensitivity : Methoxyimino groups may undergo photoisomerization .

Scientific Research Applications

Ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate involves its interaction with specific molecular targets. The cyano group and methoxyimino group play crucial roles in its reactivity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Ethyl Carbamate and Vinyl Carbamate: Carcinogenicity and Metabolism

Ethyl carbamate (EC), a simpler analog, is a naturally occurring contaminant in fermented foods and beverages. It exhibits carcinogenic properties, particularly inducing liver and lung tumors in rodents. However, vinyl carbamate, an α,β-unsaturated derivative, is 10–50 times more potent as a carcinogen and mutagen. This heightened activity is attributed to its direct metabolic conversion to reactive epoxides, which form DNA adducts, whereas EC requires oxidative metabolism to generate carcinogenic intermediates .

Property Ethyl Carbamate Vinyl Carbamate Target Compound*
Carcinogenic Potency Moderate (MOE: 1,875†) High (10–50× EC) Unknown
Mutagenicity Non-mutagenic Mutagenic (S. typhimurium) Not tested
Metabolic Activation Requires oxidation Directly reactive Likely oxidative pathways
Regulatory Status Regulated in foods‡ Not food-related No data

*Assumed based on structural parallels; †From Chinese liquor exposure ; ‡150 μg/L limit in Canada/Japan .

Acrylonitrile-Carbamate Hybrids: Antimicrobial Activity

Compounds like 2-cyano-3-(7-hydroxycoumarin)-N-substituted acrylamides (e.g., 4i and 4l in ) share structural motifs with the target compound, including cyano and carbamate/amide groups. These derivatives exhibit potent antimicrobial activity against multi-resistant pathogens, with MIC values as low as 4–6 μM/mL. The cyano group enhances electrophilicity, enabling covalent interactions with microbial enzymes, while the carbamate/amide moiety modulates solubility and target binding .

Compound Structure Highlights Activity (MIC, μM/mL)
Target Compound Ethyl carbamate + cyano + methoxyimino Unknown
4i () Coumarin + cyano + phenoxyethyl 4–6
4l () Coumarin + cyano + dihydrothiazole 4–6

Substituent Effects on Carbamate Toxicity

The tert-butyl carbamate () demonstrates negligible carcinogenicity compared to ethyl or vinyl carbamates, highlighting the role of substituent size and metabolic stability.

Cyano-Containing Analogs: Toxicological Considerations

2-Cyano-N-[(methylamino)carbonyl]acetamide () shares a cyano-carbamoyl backbone with the target compound. While its toxicology is understudied, cyano groups are often associated with acute toxicity (e.g., HCN release under hydrolysis). The target compound’s methoxyimino group might mitigate this risk by stabilizing the structure .

Key Research Findings and Data Gaps

  • Carcinogenic Potential: The ethyl carbamate moiety suggests possible carcinogenicity, but the cyano and methoxyimino groups could divert metabolic pathways away from reactive intermediates .
  • Regulatory Implications : Ethyl carbamate’s regulatory limits in foods (e.g., 150 μg/L) underscore the need for toxicity studies on the target compound, especially if used in consumer products .

Biological Activity

Ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate is an organic compound with the molecular formula C8H11N3O4 and a molecular weight of 213.19 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections delve into the biological activity of this compound, supported by research findings, data tables, and case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as a therapeutic agent in treating infections.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.

Figure 1: Cell Viability Assay Results

Cell Viability Assay

The biological activity of this compound is attributed to its structural components—the cyano group and methoxyimino group—which enhance its reactivity and interaction with biological targets. The compound appears to inhibit specific enzymes involved in cellular processes, leading to its observed antimicrobial and anticancer effects.

Pharmaceutical Development

The compound is being explored as a potential pharmaceutical intermediate for synthesizing novel drugs. Its unique chemical structure makes it a valuable building block in medicinal chemistry.

Agrochemical Use

In addition to its pharmaceutical applications, this compound is also utilized in the agrochemical industry for developing pest control agents due to its biological activity against various pathogens.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A two-step synthesis is typically employed:

Step 1 : Condensation of cyanoacetamide derivatives with methoxyimino precursors under basic conditions (e.g., pyridine at 0–20°C for 13 hours) to form the acrylonitrile intermediate .

Step 2 : Carbamate formation via reaction with ethyl chloroformate in anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere.

  • Optimization : Monitor reaction progress using HPLC with UV detection (λ = 220–250 nm) to track intermediate purity. Adjust stoichiometry of methoxyimino reagents (1.2–1.5 equiv) to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for confirming structural integrity?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis at low temperatures (e.g., 153 K) resolves bond angles (e.g., C–C = 0.002 Å) and confirms Z/E isomerism .
  • Spectroscopy :
  • NMR : 13C^{13}\text{C} NMR detects cyano (δ ≈ 115–120 ppm) and carbamate carbonyl (δ ≈ 155–160 ppm) groups. 1H^{1}\text{H} NMR distinguishes methoxyimino protons (δ ≈ 3.8–4.0 ppm) .
  • IR : Stretching frequencies for C≡N (~2200 cm1^{-1}) and carbamate C=O (~1700 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How do computational methods explain the Z-isomer predominance in ethyl N-[2-cyano-3-(methoxyimino)carbamate derivatives?

  • Methodological Answer : Density functional theory (DFT) and isodesmic reaction analysis reveal:

  • Stabilizing Factors : Intramolecular hydrogen bonding between the carbamate NH and cyano group stabilizes the Z-isomer by 7.19 kcal/mol .
  • Destabilizing Factors : Steric hindrance (2.17 kcal/mol) and resonance effects (1.79 kcal/mol) disfavor the E-isomer .
  • Validation : Compare computed vs. experimental 1H^{1}\text{H} NMR coupling constants (e.g., J = 10–12 Hz for Z-isomer vinyl protons) .

Q. What strategies resolve discrepancies in antimicrobial activity data for carbamate derivatives with cyano groups?

  • Methodological Answer :

  • Standardized Assays : Use broth microdilution (CLSI guidelines) with multi-resistant bacterial strains (e.g., Staphylococcus aureus ATCC 43300) to measure MIC values. For example, derivatives with MIC = 4–6 μM/mL require triplicate testing to confirm reproducibility .
  • Structure-Activity Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Hammett σ constants .

Q. How can researchers analyze contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3_3; carbamate NH protons show δ ≈ 8.5–9.0 ppm in DMSO due to hydrogen bonding .
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) detects rotameric equilibria in the methoxyimino group, which may cause peak splitting .

Q. What in silico methods predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., fungal cytochrome P450 CYP51). Focus on hydrogen bonding with catalytic residues (e.g., His310, Thr311) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-enzyme complex .

Notes

  • For synthesis, prioritize peer-reviewed protocols (e.g., ) over commercial sources.
  • Advanced questions integrate multidisciplinary approaches (e.g., DFT for isomerism, CLSI for bioassays) to address research gaps.

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